Teriflunomide

Description

Properties

IUPAC Name |

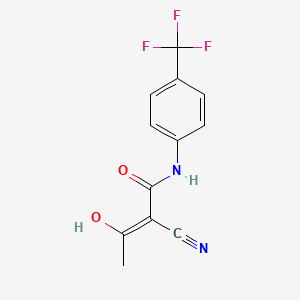

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNUDOFZCWSZMS-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893457 | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in DMSO (practically insoluble in water). | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

163451-81-8, 108605-62-5 | |

| Record name | Teriflunomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERIFLUNOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Teriflunomide's Mechanism of Action on Dihydroorotate Dehydrogenase (DHODH): A Technical Guide

Introduction

Teriflunomide is an oral immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] It is the active metabolite of leflunomide, a drug used for treating rheumatoid and psoriatic arthritis.[3][4] The primary therapeutic effect of this compound is derived from its selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme.[5][6] This guide provides an in-depth technical overview of the molecular interactions, biochemical consequences, and experimental methodologies used to characterize the mechanism of this compound's action on DHODH.

Core Mechanism: Inhibition of De Novo Pyrimidine Synthesis

The proliferation of activated lymphocytes, a key pathological driver in MS, is heavily dependent on the de novo synthesis of pyrimidines for DNA and RNA replication.[1] DHODH is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate, using flavin mononucleotide (FMN) as a redox cofactor.[7]

This compound exerts its effect by specifically targeting DHODH.[8][9] Key aspects of its inhibitory action include:

-

Selective and Reversible Inhibition : this compound selectively and reversibly inhibits DHODH, leading to a cytostatic, rather than cytotoxic, effect on rapidly proliferating T and B lymphocytes.[5][6][10] This is because resting or homeostatic cells can utilize a separate "salvage pathway" to meet their pyrimidine requirements.[8][9]

-

Binding Mode : Structural and kinetic studies have revealed that this compound binds to a channel on the DHODH enzyme that connects to the cavity for its electron acceptor, ubiquinone.[7] This results in a mixed inhibition pattern: it is non-competitive with respect to the substrate dihydroorotate and competitive with respect to ubiquinone.[10]

-

Structural Interaction : X-ray crystallography studies of the human DHODH-teriflunomide complex have identified key amino acid residues involved in the interaction. This compound's enolic hydroxyl group forms a direct hydrogen bond with Tyr356, while the carbonyl oxygen is hydrogen-bonded via a water molecule to Arg136.[11][12]

The consequence of DHODH inhibition is the depletion of the intracellular pyrimidine pool. This interrupts the cell cycle in the S phase, thereby halting the proliferation of activated T and B cells and reducing their infiltration into the central nervous system.[5][6]

Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway by this compound.

Quantitative Data on this compound-DHODH Interaction

The inhibitory potency of this compound has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd) are key parameters. There is notable species-specific variation in sensitivity, with rat DHODH being significantly more sensitive to this compound than human DHODH.[13]

| Parameter | Species | Value | Reference(s) |

| IC50 | Human | ~1.25 µM | [14] |

| Human | 0.0245 µM - 1 µM | [14][15][16] | |

| Rat | 18 nM | [13] | |

| Ki | Human | 179 nM | |

| Rat | 25.8 nM | [13] | |

| Kd | Human | 12 nM |

Note: Reported IC50 values can vary between studies due to differences in assay conditions.

Caption: Logical diagram of this compound's interaction with the DHODH enzyme.

Experimental Protocols

DHODH Enzyme Inhibition Assay (Colorimetric)

This in vitro assay is commonly used to determine the inhibitory potency (IC50) of compounds against DHODH. It measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[14]

Materials:

-

Recombinant human DHODH (often N-terminally truncated for solubility)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Coenzyme Q10 (CoQ10) stock solution

-

2,6-dichloroindophenol (DCIP) stock solution

-

Dihydroorotic acid (DHO) substrate solution

-

Test inhibitor (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~600-650 nm

Procedure:

-

Reagent Preparation : Prepare a complete assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP. Prepare serial dilutions of this compound in DMSO.

-

Assay Setup : To each well of a 96-well plate, add the assay buffer. Add the serially diluted inhibitor or DMSO for control wells.

-

Enzyme Addition : Add the recombinant human DHODH enzyme to each well and pre-incubate for 10-15 minutes at a controlled temperature (e.g., 25°C).[15]

-

Reaction Initiation : Initiate the enzymatic reaction by adding the DHO substrate (e.g., to a final concentration of 500 µM).[14]

-

Data Acquisition : Immediately measure the decrease in absorbance at 650 nm over a period of 10-20 minutes. The rate of DCIP reduction is proportional to DHODH activity.[14]

-

Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Normalize the rates relative to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15]

Caption: Experimental workflow for determining the IC50 of this compound.

X-ray Crystallography of DHODH-Teriflunomide Complex

This structural biology technique provides high-resolution data on how this compound binds to the DHODH enzyme.

General Protocol Outline:

-

Protein Expression and Purification : Express recombinant human DHODH in a suitable system (e.g., E. coli) and purify it to homogeneity using chromatography techniques.

-

Complex Formation : Incubate the purified DHODH with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization : Screen for crystallization conditions using various precipitants, buffers, and temperatures. Grow single, diffraction-quality crystals of the DHODH-teriflunomide complex.

-

Data Collection : Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source). Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement : Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the map and refine it to achieve the best fit with the experimental data. The resulting structure reveals the precise orientation of this compound in the binding pocket and its interactions with specific amino acid residues.[7]

The crystal structure of human DHODH in complex with this compound is available in the Protein Data Bank (PDB) under accession code 1D3H.[7]

Lymphocyte Proliferation Assay

This cell-based assay confirms the functional consequence of DHODH inhibition by measuring the anti-proliferative effect of this compound.

Protocol Outline using CFSE Dye:

-

Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Labeling : Label the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is evenly distributed between daughter cells upon cell division.

-

Cell Culture and Treatment : Culture the CFSE-labeled PBMCs and stimulate them to proliferate using a mitogen (e.g., anti-CD3 for T cells). Treat the cells with a range of this compound concentrations. Include an untreated control and a uridine rescue control (co-treatment with this compound and exogenous uridine) to confirm the specificity of the effect.[5]

-

Incubation : Incubate the cells for a period sufficient for multiple cell divisions (e.g., 3-5 days).

-

Flow Cytometry : Analyze the cells using a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

-

Data Analysis : Quantify the percentage of divided cells in each condition. The inhibition of proliferation by this compound, and its reversal by uridine, demonstrates its mechanism of action via inhibition of de novo pyrimidine synthesis.[5]

Caption: Downstream cellular effects of DHODH inhibition by this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. jddtonline.info [jddtonline.info]

- 3. This compound, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leflunomide and this compound: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. On the interactions of leflunomide and this compound within receptor cavity — NMR studies and energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. neurology.org [neurology.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Chemical Conversion of Leflunomide to Teriflunomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teriflunomide, the active metabolite of the immunosuppressive drug Leflunomide, is a key therapeutic agent for the treatment of multiple sclerosis. The chemical synthesis of this compound from Leflunomide is a critical process in the pharmaceutical industry. This technical guide provides an in-depth overview of this conversion, detailing the underlying chemical principles, a comprehensive experimental protocol, and a summary of the quantitative data associated with the synthesis. The information presented herein is intended to serve as a valuable resource for professionals engaged in the research, development, and manufacturing of this important immunomodulatory drug.

Introduction

Leflunomide is a prodrug that undergoes in vivo metabolic activation to form this compound, which is responsible for its therapeutic effects.[1][2][3][4] The primary mechanism of action of this compound is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines.[1] By blocking this pathway, this compound curtails the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are implicated in the pathophysiology of autoimmune diseases like multiple sclerosis.

The chemical conversion of Leflunomide to this compound involves the ring-opening of the isoxazole moiety of Leflunomide.[1][5][6] This transformation can be achieved through chemical synthesis, providing a direct route to the active pharmaceutical ingredient. This guide focuses on a well-documented and efficient method for this conversion.

Chemical Transformation and Mechanism

The core of the chemical synthesis is the base-mediated hydrolysis of the isoxazole ring in Leflunomide. This reaction proceeds via a nucleophilic attack on the isoxazole ring, leading to its cleavage and the formation of the corresponding enolate, which upon acidification, yields this compound.

A widely employed method for this transformation is the use of sodium hydroxide in an aqueous methanol solution.[5][7] This approach offers high yields and purity, making it a viable process for industrial-scale production.

Experimental Protocol

The following experimental protocol is adapted from a published method for the synthesis of this compound from Leflunomide.[5][7]

Materials:

-

Leflunomide

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Purified Water

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

Reaction Setup: A solution of sodium hydroxide is prepared by dissolving it in purified water. This aqueous NaOH solution is then added to methanol in a suitable reaction vessel.

-

Addition of Leflunomide: Leflunomide is charged to the aqueous methanolic sodium hydroxide solution at ambient temperature.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature and maintained for a defined period to ensure complete conversion. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product is then precipitated by acidification of the reaction mixture with an acid, such as hydrochloric acid.

-

Purification: The precipitated this compound is collected by filtration, washed with purified water to remove any inorganic impurities, and then dried under vacuum to yield the final product.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound from Leflunomide, as reported in the cited literature.[5][7]

| Parameter | Value |

| Starting Material | Leflunomide |

| Key Reagents | Sodium Hydroxide, Methanol, Water |

| Solvent | Aqueous Methanol |

| Yield | 81% |

| Purity (by HPLC) | 99.9% |

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation of Leflunomide to this compound.

Caption: Base-mediated hydrolysis of Leflunomide to this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The chemical synthesis of this compound from Leflunomide via base-mediated hydrolysis of the isoxazole ring is a well-established and efficient method. The protocol detailed in this guide, supported by quantitative data from the scientific literature, demonstrates a robust process for obtaining high-purity this compound in high yield. This in-depth technical guide serves as a comprehensive resource for professionals in the pharmaceutical field, providing the necessary information for the successful implementation of this critical chemical transformation.

References

- 1. From Leflunomide to this compound: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. On the interactions of leflunomide and this compound within receptor cavity--NMR studies and energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wjpsonline.com [wjpsonline.com]

Teriflunomide Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriflunomide is an oral immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis.[1] Its primary mechanism of action is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[2][3] This pathway is crucial for the proliferation of activated lymphocytes (T and B cells), which are heavily reliant on de novo pyrimidine synthesis for DNA and RNA replication.[1][4] By inhibiting DHODH, this compound exerts a cytostatic effect on these rapidly dividing immune cells, thereby reducing the inflammatory processes associated with multiple sclerosis.[2][3]

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the impact of chemical modifications on its inhibitory potency against DHODH. It also includes comprehensive experimental protocols for key assays and visual representations of relevant biological pathways and workflows to support further research and drug development in this area.

Core Structure and Mechanism of Action

This compound is the active metabolite of leflunomide.[5] The core structure consists of a central α-cyano-β-hydroxy-crotonamide scaffold linked to a 4-(trifluoromethyl)aniline moiety.[6] The binding of this compound to DHODH is non-competitive and reversible.[2] X-ray crystallography studies have revealed that this compound binds to a specific channel on the enzyme, distinct from the binding sites of the substrates dihydroorotate and the cofactor flavin mononucleotide (FMN).[7]

The key interactions of this compound with the DHODH binding pocket involve hydrogen bonds formed by the enolic hydroxyl group and the cyano group.[7] The trifluoromethylphenyl ring occupies a hydrophobic pocket within the enzyme. Understanding these interactions is fundamental to the rational design of novel DHODH inhibitors with improved potency and pharmacokinetic profiles.

Structure-Activity Relationship of this compound Analogs

The exploration of this compound's SAR has led to the development of numerous analogs with varying inhibitory activities. A significant advancement in this area involves the modification of the trifluoromethylphenyl ring with a biphenyl scaffold.[8] This modification has been shown to significantly enhance the inhibitory potency against human DHODH (hDHODH).

Quantitative Data on this compound and its Biphenyl Analogs

The following table summarizes the in vitro hDHODH inhibitory activity and the antiproliferative effects on the HCT116 human colorectal cancer cell line for this compound and a selection of its biphenyl derivatives.[8]

| Compound | Structure | hDHODH IC50 (nM) | HCT116 IC50 (µM) |

| This compound | 407.8 | >50 | |

| A37 | 10.2 | 0.3 | |

| Analog A | 25.6 | 0.8 | |

| Analog B | 45.3 | 1.2 | |

| Analog C | 89.1 | 2.5 |

Data sourced from: A novel series of this compound derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma.[8]

Key SAR Insights from Biphenyl Analogs:

-

Introduction of a Biphenyl Scaffold: Replacing the phenyl ring of this compound with a biphenyl group generally leads to a significant increase in hDHODH inhibitory potency.[8]

-

Substitution on the Biphenyl Moiety: The position and nature of substituents on the biphenyl ring system play a crucial role in determining the inhibitory activity. The optimal compound, A37 , which is approximately 40-fold more potent than this compound, highlights the favorable interactions that can be achieved with this scaffold.[8]

-

Correlation between Enzymatic Inhibition and Antiproliferative Activity: There is a clear correlation between the hDHODH IC50 values and the antiproliferative activity in HCT116 cells, supporting the notion that the primary mechanism of action for the observed cytotoxicity is the inhibition of DHODH.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

DHODH Enzymatic Activity Assay (DCIP-based Colorimetric Assay)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (DCIP).[9][10]

Materials:

-

Recombinant human DHODH (hDHODH) enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[11]

-

Dihydroorotate (DHO) - substrate

-

Coenzyme Q10 (CoQ10) - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Test compounds (e.g., this compound and its analogs) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at approximately 600-650 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compounds in DMSO.

-

Create serial dilutions of the test compounds in the assay buffer.

-

Prepare a reaction mixture containing the assay buffer, DHO, and CoQ10.

-

-

Assay Plate Setup:

-

Add a defined amount of recombinant hDHODH enzyme to each well of a 96-well plate.

-

Add the serially diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor like brequinar).

-

-

Pre-incubation:

-

Incubate the plate at 25°C for 30 minutes to allow the inhibitors to bind to the enzyme.[10]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the DCIP solution to all wells.

-

-

Kinetic Measurement:

-

Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader in kinetic mode.[2]

-

-

Data Analysis:

-

Calculate the rate of DCIP reduction, which is proportional to the DHODH activity.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

Materials:

-

Human cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Humidified CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified CO2 incubator.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C.[12]

-

-

MTT Addition:

-

Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

-

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and lymphocyte proliferation.

Experimental Workflow: DHODH Enzymatic Assay

Caption: Workflow for determining DHODH inhibitory activity using a colorimetric assay.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Logical flow from core structure to lead optimization in SAR studies.

Conclusion

The structure-activity relationship of this compound is a well-defined area of research with significant potential for the development of novel DHODH inhibitors. The core α-cyano-β-hydroxy-crotonamide scaffold is essential for its inhibitory activity, while modifications to the aromatic ring system, such as the introduction of a biphenyl moiety, can dramatically enhance potency. The provided experimental protocols and visualizations serve as a valuable resource for researchers aiming to design, synthesize, and evaluate new this compound analogs with improved therapeutic profiles for the treatment of autoimmune diseases and potentially other conditions characterized by rapid cell proliferation. Further exploration of bioisosteric replacements and optimization of pharmacokinetic properties will be crucial in advancing this class of inhibitors towards new clinical applications.

References

- 1. This compound and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. Biaryl analogues of this compound as potent DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel series of this compound derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

Teriflunomide's Inhibition of Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teriflunomide is an oral immunomodulatory agent utilized in the treatment of relapsing forms of multiple sclerosis.[1][2] Its primary mechanism of action involves the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway.[3][4] This inhibition preferentially targets rapidly proliferating cells, such as activated lymphocytes, which are heavily reliant on this pathway for DNA and RNA synthesis.[1][5] By impeding pyrimidine production, this compound exerts a cytostatic effect on these key immune cells, thereby mitigating the inflammatory processes central to the pathophysiology of multiple sclerosis.[5][6] This technical guide provides an in-depth exploration of the pyrimidine synthesis inhibition pathway by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular mechanisms.

The De Novo Pyrimidine Synthesis Pathway and the Role of DHODH

The de novo synthesis of pyrimidines is an essential metabolic pathway for the production of nucleotides, the building blocks of DNA and RNA. In rapidly dividing cells, including activated T and B lymphocytes, the demand for pyrimidines is significantly elevated to support cellular proliferation.[7] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[6][7]

This compound acts as a non-competitive and reversible inhibitor of DHODH.[5][6] By binding to the enzyme, it blocks the conversion of dihydroorotate to orotate, leading to a depletion of the intracellular pyrimidine pool. This, in turn, arrests the cell cycle in the S phase, preventing the proliferation of activated lymphocytes without inducing cell death.[5] Resting lymphocytes and other cell types that are not rapidly dividing can utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition, contributing to the targeted immunomodulatory effect of this compound.[5]

Quantitative Data

The inhibitory activity of this compound on DHODH and its subsequent effects on lymphocyte proliferation have been quantified in various studies.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity | |||

| Kd | 12 nM | Dihydroorotate Dehydrogenase | [8] |

| Ki | 179 nM | Dihydroorotate Dehydrogenase | [8] |

| Enzyme Inhibition | |||

| IC50 | 270 ng/mL | DHODH Activity | [9] |

| Cell Proliferation | |||

| IC50 | 23.2 ng/mL | Mitogen-stimulated rat lymphocytes | [9] |

| Inhibition of spontaneous PBMC proliferation | 38.3% at 25 µM, 65.8% at 50 µM, 90.7% at 100 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [10] |

| Reduction in microglia proliferation | ~30% at 5 µM | Primary rat microglia | [11][12] |

| Cell Population Effects | |||

| Reduction in total CD19+ B cells | Significant | Patients with Relapsing-Remitting MS | [13] |

| Effect on T cells | Lesser extent than B cells | Patients with Relapsing-Remitting MS | [13] |

Experimental Protocols

DHODH Enzyme Activity Assay (Colorimetric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a colorimetric indicator, 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH protein

-

This compound

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant human DHODH enzyme and the various concentrations of this compound (or vehicle control).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Prepare a reaction mixture containing DHO, CoQ10, and DCIP in the assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately begin measuring the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][14]

Lymphocyte Proliferation Assay (CFSE-based)

This assay measures the proliferation of lymphocytes by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound

-

CFSE cell proliferation kit

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

Uridine (for rescue experiments)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Label the PBMCs with CFSE according to the manufacturer's protocol.

-

Seed the CFSE-labeled cells into a 96-well plate.

-

Treat the cells with various concentrations of this compound and a vehicle control. For rescue experiments, include wells with this compound and exogenous uridine.

-

Stimulate the cells with a mitogen to induce proliferation.

-

Incubate the plate for a specified period (e.g., 3-5 days) at 37°C in a humidified CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD19) to identify specific lymphocyte subpopulations.

-

Analyze the cells by flow cytometry. The CFSE fluorescence intensity will be halved with each cell division.

-

Quantify the percentage of proliferating cells in each treatment group by gating on the cell populations that have undergone one or more divisions.[10][11]

Cell Cycle Analysis

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Lymphocyte cell line or isolated primary lymphocytes

-

This compound

-

Cell culture medium

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Seed the cells in 6-well plates and allow them to adhere or stabilize.

-

Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24-48 hours).

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content histogram.[15]

Conclusion

This compound's mechanism of action, centered on the inhibition of DHODH and the subsequent disruption of de novo pyrimidine synthesis, provides a targeted approach to immunomodulation in multiple sclerosis. By selectively impeding the proliferation of activated lymphocytes, this compound reduces the inflammatory cascade that drives disease activity. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the intricate pharmacology of this compound and its therapeutic applications.

References

- 1. Articles [globalrx.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]

- 9. This compound Concentrations in Cerebrospinal Fluid and Plasma in Patients with Multiple Sclerosis: A Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. d-nb.info [d-nb.info]

- 12. In vitro evaluation of physiologically relevant concentrations of this compound on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound treatment reduces B cells in patients with MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Quantitative Analysis of Teriflunomide in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the quantification of teriflunomide in human plasma. This compound, the active metabolite of leflunomide, is an immunomodulatory agent primarily used in the treatment of relapsing forms of multiple sclerosis. Accurate and precise measurement of its plasma concentrations is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This document details the core principles, experimental protocols, and validation parameters of the most commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction to Bioanalytical Methods for this compound

The quantification of this compound in a complex biological matrix like plasma presents several analytical challenges, including the need for high sensitivity, selectivity, and a wide dynamic range to cover therapeutic and potentially toxic concentrations. The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and specificity, making it the gold standard for pharmacokinetic and bioequivalence studies where low concentrations need to be accurately measured. HPLC-UV, being a more accessible and cost-effective technique, remains a viable option for routine therapeutic drug monitoring where higher concentrations are expected.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV methods for this compound quantification typically involve a reversed-phase chromatographic separation followed by detection at a wavelength where this compound exhibits significant absorbance, commonly around 210 nm, 248 nm, 250 nm, or 294 nm.[1]

Experimental Protocol: A Representative HPLC-UV Method

This protocol is a synthesis of commonly reported HPLC-UV methodologies for this compound analysis in human plasma.

2.1.1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used technique for extracting this compound from plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., Paliperidone palmitate).[2]

-

Add 200 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.[2][3]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for injection into the HPLC system.

2.1.2. Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector.[4]

-

Column: A C8 or C18 reversed-phase column (e.g., AgilentEclipse XBD C8, 4.6 mm × 150 mm, 5 µm).[2]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of ammonium acetate buffer and methanol (e.g., 40:60 v/v) or potassium dihydrogen phosphate buffer and acetonitrile.[2][5] The pH is often adjusted to the acidic range (e.g., pH 3.5).[1]

-

Detection Wavelength: 210 nm, 248 nm, 250 nm, or 294 nm.[1][2][5]

-

Column Temperature: Ambient or controlled at 25°C.[1]

Data Presentation: HPLC-UV Method Parameters

The following table summarizes typical validation parameters for HPLC-UV methods for this compound quantification in plasma.

| Parameter | Typical Value/Range |

| Linearity Range | 5 - 100 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.0033 - 0.0096 µg/mL |

| Limit of Detection (LOD) | 0.0011 - 0.0037 µg/mL |

| Accuracy | 98.31% - 103.26% |

| Precision (%RSD) | < 2% |

| Recovery | 99.03% - 99.13% |

Data compiled from multiple sources.[1][6][7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods are highly sensitive and specific, making them the preferred choice for regulatory submissions and studies requiring the quantification of low concentrations of this compound. These methods utilize the mass-to-charge ratio of the analyte and its fragments for detection, providing excellent selectivity.

Experimental Protocol: A Representative LC-MS/MS Method

This protocol outlines a typical LC-MS/MS workflow for this compound quantification in plasma.

3.1.1. Sample Preparation

Similar to HPLC-UV methods, protein precipitation is a common sample preparation technique.[8] Liquid-liquid extraction can also be employed for cleaner extracts. A deuterated internal standard, such as D4-teriflunomide, is typically used to ensure accuracy and precision.[8][9]

-

To a small volume of plasma (e.g., 100 µL), add the deuterated internal standard.

-

Perform protein precipitation with acetonitrile.

-

After centrifugation, the supernatant is collected for analysis. For high concentration samples, a dilution of the extract may be necessary.[9][10]

3.1.2. Chromatographic Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column with a smaller particle size for better resolution and faster analysis (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[8]

-

Mobile Phase: A gradient elution is often used with a combination of an aqueous phase (e.g., 20 mM ammonium acetate) and an organic phase (e.g., methanol).

-

Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

3.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and its internal standard to ensure high selectivity and sensitivity.

Data Presentation: LC-MS/MS Method Parameters

The following table summarizes typical validation parameters for LC-MS/MS methods for this compound quantification in plasma.

| Parameter | Typical Value/Range |

| Linearity Range | 5 ng/mL - 200 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL |

| Accuracy | Within ±5.4% |

| Precision (%CV) | < 8.15% |

| Recovery | >85% |

Data compiled from multiple sources.[9][10][11] One notable advantage of some LC-MS/MS methods is their exceptionally wide dynamic range, spanning up to 40,000-fold, achieved by using overlapping calibration curves for high and low concentration ranges.[9][11]

Method Validation

All bioanalytical methods for the quantification of this compound in plasma must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of plasma components on the ionization of the analyte.

-

Stability: The stability of the analyte in plasma under various storage and handling conditions.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language visualize a typical sample preparation and analysis workflow.

Caption: A generalized workflow for this compound extraction from plasma using protein precipitation.

Caption: A schematic of a typical LC-MS/MS analytical workflow for this compound quantification.

Conclusion

Both HPLC-UV and LC-MS/MS are robust and reliable techniques for the quantification of this compound in human plasma. The choice of method depends on the specific application, with LC-MS/MS being the preferred method for studies requiring high sensitivity and a wide dynamic range. Proper method development and validation are paramount to ensure the generation of accurate and reproducible data for clinical and research purposes. This guide provides a foundational understanding of these analytical approaches to aid researchers and scientists in the selection and implementation of the most appropriate method for their needs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. growingscience.com [growingscience.com]

- 5. Validated chromatographic methods for determination of this compound and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of this compound in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, this compound, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS Method for Determination of this compound, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]

Teriflunomide: A Technical Overview of its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular and functional characteristics of Teriflunomide, an immunomodulatory agent. The document details its molecular formula and weight, its primary mechanism of action through the inhibition of de novo pyrimidine synthesis, and the experimental protocols used to characterize its activity.

Physicochemical and Molecular Data

This compound is an active metabolite of leflunomide and is characterized by the following molecular properties.[1] Its chemical name is (Z)-2-Cyano-3-hydroxy-but-2-enoic acid-(4-trifluoromethylphenyl)-amide.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₃N₂O₂ | [3][4][5] |

| Molecular Weight | 270.21 g/mol | [3][4][5] |

| CAS Registry Number | 163451-81-8 | |

| Appearance | White to almost white powder | [4] |

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

This compound's primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6][7][8] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[6][7] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated T and B lymphocytes, thereby reducing their participation in inflammatory processes.[6][9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of this compound.

This colorimetric in vitro assay is designed to quantify the inhibitory potency of this compound on the human DHODH enzyme. The assay measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[10]

Materials:

-

Recombinant human DHODH

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[10]

-

Coenzyme Q10 (CoQ10)[10]

-

2,6-dichloroindophenol (DCIP)[10]

-

Dihydroorotic acid (DHO)[10]

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation : Prepare the assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP.[10] Prepare serial dilutions of this compound in DMSO.

-

Assay Setup : In a 96-well plate, add the assay buffer to each well. Add the serially diluted this compound or DMSO (for control wells).

-

Enzyme Addition : Add the recombinant human DHODH enzyme to each well.[11]

-

Reaction Initiation : Initiate the enzymatic reaction by adding 500 µM DHO to each well.[10]

-

Data Acquisition : Immediately measure the decrease in absorbance at ~600-650 nm over a period of 10-20 minutes at 25°C.[10][11] The rate of DCIP reduction is proportional to DHODH activity.

-

Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Normalize the rates relative to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

This assay assesses the cytostatic effect of this compound on the proliferation of activated lymphocytes. The protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin)

-

This compound (dissolved in DMSO)

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation : Isolate PBMCs from whole blood using density gradient centrifugation.

-

CFSE Labeling : Label the PBMCs with CFSE according to the manufacturer's instructions.[12]

-

Cell Culture : Plate the CFSE-labeled cells at a density of 3 x 10⁵ cells/well in a 96-well plate.[12]

-

Treatment : Add T-cell activation stimuli to the wells. Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation : Culture the cells for 3-5 days in a humidified incubator at 37°C and 5% CO₂.[12]

-

Flow Cytometry : After incubation, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a sequential dilution of the CFSE dye.

-

Data Analysis : Quantify the percentage of proliferating cells in each treatment group. A reduction in CFSE dilution in this compound-treated cells compared to the control indicates inhibition of proliferation.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. This compound | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. raybiotech.com [raybiotech.com]

- 6. This compound and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound and Its Mechanism of Action in Multiple Sclerosis | springermedicine.com [springermedicine.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. neurology.org [neurology.org]

- 13. In vitro evaluation of physiologically relevant concentrations of this compound on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

Teriflunomide: A Comprehensive Pharmacological Profile for Research Professionals

An In-depth Technical Guide

This technical guide provides a detailed overview of the pharmacological profile of Teriflunomide, a disease-modifying therapy for relapsing forms of multiple sclerosis. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its mechanism of action, pharmacokinetics, pharmacodynamics, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis

This compound's primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5][6][7] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2][8][9] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines necessary for the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes.[1][3][6] This leads to a cytostatic effect, arresting the cell cycle in the G1 phase, rather than causing cell death (cytotoxicity).[3][6] Resting or slowly dividing cells can utilize an alternative "salvage pathway" for pyrimidine synthesis and are therefore less affected.[3][6]

Beyond its primary effect on DHODH, this compound has been reported to have additional immunomodulatory effects, including the inhibition of protein tyrosine kinases and potential modulation of cytokine production.[3]

dot

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, compiled from various in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | Parameter | Value | Organism | Source |

| Dihydroorotate Dehydrogenase (DHODH) | IC50 | ~1.25 µM | Human | [2] |

| Dihydroorotate Dehydrogenase (DHODH) | IC50 | 0.0245 µM | Human | [2] |

| Dihydroorotate Dehydrogenase (DHODH) | IC50 | 0.064 µM | Human | [2] |

| Dihydroorotate Dehydrogenase (DHODH) | IC50 | 130 nM | Human | [10] |

| Dihydroorotate Dehydrogenase (DHODH) | IC50 | 307.1 nM | Human | [7] |

| T-cell Proliferation | EC50 | 6-26 µM (antiviral effect) | - | [4] |

| Antiviral Activity (Influenza A) | IC50 | 35.02 ± 3.33 µM | - | [8] |

| Antiviral Activity (SARS-CoV-2) | IC50 | 26.06 ± 4.32 µM | - | [8] |

Note: IC50 values for DHODH inhibition can vary between studies due to different assay conditions.[2][4]

Table 2: Human Pharmacokinetic Parameters

| Parameter | Value | Unit | Condition/Note | Source |

| Bioavailability | ~100% | - | Oral administration | [3][11] |

| Tmax (Time to Peak Plasma Concentration) | 1 - 4 | hours | Single oral dose | [12] |

| Cmax (Maximum Plasma Concentration) | 5.53 ± 1.57 | µg/mL | Single 14 mg dose | [1] |

| AUC0-72 (Area Under the Curve) | 196.26 ± 58.75 | µg·h/mL | Single 14 mg dose | [1] |

| Volume of Distribution (Vss/F) | 11 | L | - | [13] |

| Protein Binding | >99% | - | Primarily to albumin | [3][11][12][14] |

| Elimination Half-life (t1/2z) | 10 - 18 | days | - | [3][11] |

| Elimination Half-life (t1/2z) | 17.8 (7 mg), 19.4 (14 mg) | days | Repeated doses | [12] |

| Clearance (CL/F) | 33.6 ± 19.8 | mL/h | - | [13] |

| Time to Steady State | ~20 | weeks | - | [3][11] |

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This colorimetric assay measures the potency of this compound in inhibiting DHODH activity. The principle involves monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[2]

Materials:

-

Recombinant human DHODH

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[2]

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

L-dihydroorotate (substrate)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, DHODH enzyme, and the electron acceptor (e.g., DCIP and CoQ10).[4]

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.[4]

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).[4]

-

Initiate the enzymatic reaction by adding the substrate, L-dihydroorotate.[4]

-

Immediately monitor the decrease in absorbance at a wavelength appropriate for DCIP reduction (e.g., 600 nm) over time using a microplate reader.[4]

-

Calculate the initial reaction velocity for each inhibitor concentration.[2]

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[2][4]

dot

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is progressively diluted with each cell division.

Materials:

-

Isolated peripheral blood mononuclear cells (PBMCs) or purified T-cells

-

Cell culture medium (e.g., RPMI)

-

CFSE staining solution

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohaemagglutinin (PHA))[15][16]

-

This compound (dissolved in DMSO)

-

Flow cytometer

Procedure:

-

Isolate mononuclear cells from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).[17]

-

Label the cells with CFSE by incubating them in a CFSE staining solution.[17]

-

Wash the cells to remove unbound dye.[17]

-

Culture the CFSE-labeled cells in the presence of T-cell stimulants and varying concentrations of this compound or DMSO (vehicle control) for a period that allows for multiple cell divisions (e.g., 72-120 hours).[15][16]

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if specific T-cell subsets are to be analyzed.[16]

-

Acquire data using a flow cytometer, measuring the CFSE fluorescence intensity.[16]

-

Analyze the data to determine the percentage of proliferating cells and the number of cell divisions based on the progressive halving of CFSE fluorescence.[16]

dot

Cytokine Production Analysis

This compound has been shown to modulate the production of both pro- and anti-inflammatory cytokines.[18][19] The effect of this compound on cytokine production can be assessed using various immunoassays.

General Methodology:

-

Culture immune cells (e.g., PBMCs, microglia, or astrocytes) in the presence of a stimulant (e.g., lipopolysaccharide (LPS) for microglia/macrophages) with or without this compound.[18][19]

-

After a defined incubation period, collect the cell culture supernatants.

-

Measure the concentration of specific cytokines in the supernatants using methods such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify a single cytokine.

-

Multiplex Immunoassay (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines in a single sample.

-

Cytometric Bead Array (CBA): A flow cytometry-based method for multiplexed cytokine analysis.

-

Studies have shown that this compound can decrease the production of pro-inflammatory mediators like IL-6, IFNγ-induced protein 10, and TNF-α, and increase the production of the anti-inflammatory cytokine IL-10 in activated microglia.[18]

Pharmacodynamics: Effects on Immune Cells

This compound's primary pharmacodynamic effect is the reduction of activated T and B lymphocyte proliferation.[1][3] This leads to a decrease in the number of immune cells that can contribute to the inflammatory processes in multiple sclerosis.[3] Clinical studies have demonstrated that this compound treatment can lead to a shift in T-cell populations from pro-inflammatory to regulatory subtypes.[18] Furthermore, it has been shown to specifically reduce the proliferation and immune function of CD8+ T cells in patients.[15][20]

Conclusion

This compound is a well-characterized immunomodulatory agent with a clear primary mechanism of action centered on the inhibition of DHODH and the subsequent reduction of lymphocyte proliferation. Its oral administration and well-defined pharmacokinetic profile make it a significant therapeutic option for relapsing multiple sclerosis. The experimental protocols outlined in this guide provide a foundation for further research into the nuanced effects of this compound on the immune system and its potential applications in other inflammatory and autoimmune conditions.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. neurology.org [neurology.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. sanofi.com [sanofi.com]

- 14. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijaai.tums.ac.ir [ijaai.tums.ac.ir]

- 17. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Oral this compound in the treatment of relapsing forms of multiple sclerosis: clinical evidence and long-term experience - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro evaluation of physiologically relevant concentrations of this compound on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | this compound Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells [frontiersin.org]

Teriflunomide as a Dihydroorotate Dehydrogenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriflunomide, the active metabolite of leflunomide, is an immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis.[1] Its primary mechanism of action is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[2] This pathway is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes, which are implicated in the pathophysiology of autoimmune diseases.[2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated T and B lymphocytes, thereby reducing the inflammatory processes associated with multiple sclerosis.[3][4] This technical guide provides an in-depth overview of this compound's function as a DHODH inhibitor, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The inhibitory potency of this compound against DHODH and its effects on lymphocyte proliferation have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Species | Value | Reference(s) |

| IC₅₀ | Human | 307 nM | [5] |

| Human | 407.8 nM | [6] | |

| Human | 1 µM | [7] | |

| Human | 130 nM | [8] | |

| Kᵢ | Human | 179 nM | |

| Kₑ | Human | 6.06 µM | [5] |

Table 1: Biochemical Inhibition of Dihydroorotate Dehydrogenase (DHODH) by this compound. IC₅₀ represents the half-maximal inhibitory concentration, Kᵢ is the inhibition constant, and Kₑ is the equilibrium dissociation constant.

| Cell Type | Assay | IC₅₀ | Reference(s) |

| MOLM-13 (Human Leukemia Cells) | Cell Viability | 2.3 µM | [8] |

| HCT116 (Human Colon Cancer Cells) | Antiproliferative Activity | 0.3 µM | [6] |

| Activated Human T-cells | Proliferation | Not specified, but dose-dependent inhibition observed | [3] |

| Activated Human B-cells | Proliferation | Not specified, but dose-dependent inhibition observed | [3] |

Table 2: Cellular Effects of this compound. IC₅₀ values demonstrate the concentration of this compound required to inhibit cellular proliferation or viability by 50%.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay

This protocol describes a common in vitro method to determine the inhibitory potency of this compound on DHODH activity by monitoring the reduction of a chromogenic indicator.

Materials:

-

Recombinant human DHODH

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Coenzyme Q10

-

2,6-dichloroindophenol (DCIP)

-

Dihydroorotic acid (DHO)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~600-650 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Prepare a solution of recombinant human DHODH in the assay buffer.

-

Prepare a substrate solution containing dihydroorotic acid, coenzyme Q10, and DCIP in the assay buffer.

-

-

Assay Setup:

-

Add a fixed volume of the DHODH enzyme solution to each well of a 96-well plate.

-

Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with DMSO) and a no-enzyme control.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at the appropriate wavelength for DCIP (typically around 600-650 nm) over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to calculate the IC₅₀ value.

-

Lymphocyte Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of stimulated lymphocytes using a dye dilution assay.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood

-

RPMI-1640 culture medium supplemented with fetal bovine serum, penicillin, and streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

This compound

-

Uridine (for rescue experiments)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Preparation and Staining:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend the cells in pre-warmed PBS and label with CFSE according to the manufacturer's instructions. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

Wash the cells to remove excess CFSE and resuspend them in complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Seed the CFSE-labeled PBMCs into a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

For uridine rescue experiments, add a saturating concentration of uridine to a parallel set of wells treated with this compound.

-

Stimulate the cells with a T-cell mitogen (e.g., PHA).

-

Incubate the plate for a period sufficient for multiple cell divisions (e.g., 3-5 days) at 37°C in a humidified CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the wells and wash them with PBS.

-

Analyze the cells on a flow cytometer, measuring the CFSE fluorescence intensity.

-

Non-proliferating cells will exhibit a single peak of high CFSE fluorescence. Each subsequent generation of dividing cells will show a peak with approximately half the fluorescence intensity of the parent generation.

-

-

Data Analysis:

-

Quantify the percentage of cells that have undergone one or more divisions in each treatment condition.

-

Calculate the proliferation index, which is the average number of divisions that a responding cell has undergone.

-

Determine the dose-dependent effect of this compound on lymphocyte proliferation and assess the reversal of this effect by uridine.

-

Mandatory Visualization

References

- 1. Leflunomide and this compound: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel series of this compound derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]